An In-Depth Technical Guide to 2'-Deoxynebularine: From Discovery to Synthetic Elucidation and Biological Significance
An In-Depth Technical Guide to 2'-Deoxynebularine: From Discovery to Synthetic Elucidation and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxynebularine, the deoxygenated counterpart to the naturally occurring nucleoside nebularine, stands as a molecule of significant interest in the fields of chemical biology and drug discovery. This technical guide provides a comprehensive overview of 2'-Deoxynebularine, beginning with the discovery of its parent compound, nebularine, from a fungal source. It delves into the chemical synthesis of 2'-Deoxynebularine, presenting both historical and contemporary methodologies. The guide further explores its biological activities, including its roles as a substrate for key enzymes and its potential as an antiviral and anticancer agent, supported by available data. Finally, its application as a molecular probe in biophysical studies of DNA structure and protein-DNA interactions is discussed, highlighting its utility in elucidating fundamental biological processes.
Discovery and Natural Occurrence of the Parent Compound, Nebularine
The story of 2'-Deoxynebularine begins with its ribonucleoside parent, nebularine (9-β-D-ribofuranosylpurine). Nebularine was first isolated from the clouded funnel mushroom, Clitocybe nebularis (also known as Agaricus nebularis)[1][2][3][4][5]. This naturally occurring purine nucleoside antibiotic exhibits potent biological activity, including antibiotic effects against various mycobacteria[4]. However, its high toxicity to mammalian cells has limited its therapeutic applications[5]. The discovery of nebularine spurred interest in the synthesis and biological evaluation of its derivatives, including its 2'-deoxy form, in a search for compounds with improved therapeutic indices.
Chemical Synthesis of 2'-Deoxynebularine
The chemical synthesis of 2'-Deoxynebularine, 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-9H-purine, is a critical step for its biological and biophysical evaluation. The primary challenge in nucleoside synthesis lies in the stereoselective formation of the N-glycosidic bond between the purine base and the deoxyribose sugar.
Key Synthetic Strategies
A common and effective method for the synthesis of 2'-deoxynucleosides is the Vorbrüggen glycosylation . This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst.
Another key precursor for the synthesis of 2'-Deoxynebularine is 2-amino-6-chloro-9-(β-D-2-deoxyribofuranosyl)purine [6]. This intermediate can be subjected to a deamination and dechlorination process to yield the target purine nucleoside.
Illustrative Synthetic Pathway
The following diagram illustrates a plausible synthetic route to 2'-Deoxynebularine, drawing from established methodologies for purine nucleoside synthesis.
Caption: A generalized synthetic workflow for 2'-Deoxynebularine via Vorbrüggen glycosylation.
Experimental Protocol (Conceptual)
The following is a conceptual, step-by-step protocol for the synthesis of 2'-Deoxynebularine based on established chemical principles.
Step 1: Silylation of Purine
-
Suspend purine in a suitable solvent (e.g., anhydrous acetonitrile).
-
Add a silylating agent, such as hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the purine is fully silylated, resulting in a clear solution.
-
Remove the solvent under reduced pressure to obtain the silylated purine.
Step 2: Glycosylation
-
Dissolve the silylated purine and a protected 2-deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cool the reaction mixture to 0°C.
-
Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the protected 2'-Deoxynebularine.
Step 3: Deprotection
-
Dissolve the protected 2'-Deoxynebularine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the final product, 2'-Deoxynebularine, by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
2'-Deoxynebularine, as a purine nucleoside analog, can interfere with various cellular processes by mimicking natural deoxynucleosides.
Enzyme Substrate Activity
Adenosine Deaminase (ADA): 2'-Deoxynebularine is a known substrate for adenosine deaminase, an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[7][8]. The efficiency of 2'-Deoxynebularine as a substrate for ADA is an important consideration in its potential therapeutic applications and its metabolic fate within cells.
Antiviral and Anticancer Potential
While the parent compound, nebularine, exhibits significant cytotoxicity, the biological activity of 2'-Deoxynebularine has been explored with the hope of identifying a more selective therapeutic window.
-
Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. They can act as chain terminators of viral DNA or RNA synthesis or as inhibitors of viral polymerases. While specific EC50 values for 2'-Deoxynebularine against a wide range of viruses are not extensively reported in publicly available literature, its structural similarity to other antiviral nucleoside analogs suggests potential activity that warrants further investigation. For context, other 2'-deoxynucleoside analogs have shown significant anti-HBV activity with EC50 values in the low micromolar range[9].
-
Anticancer Activity: The potential for 2'-Deoxynebularine to act as an anticancer agent stems from its ability to be incorporated into DNA, potentially leading to chain termination or inducing apoptosis. The combination of 2'-deoxyadenosine with an adenosine deaminase inhibitor has been shown to be toxic to human colon carcinoma cell lines[10]. Given that 2'-Deoxynebularine is a substrate for ADA, its cytotoxic effects may be potentiated in a similar manner. However, specific IC50 values against various cancer cell lines are not yet well-documented in the literature. For comparison, some novel neolignans have shown cytotoxicity against A549 and HeLa cell lines with IC50 values ranging from 1.53 to 13.05 µg/ml[11].
The following table summarizes the potential biological activities of 2'-Deoxynebularine.
| Biological Target/Activity | Description |
| Adenosine Deaminase | Acts as a substrate, undergoing deamination. |
| Antiviral Potential | May act as a chain terminator or polymerase inhibitor. |
| Anticancer Potential | May induce apoptosis upon incorporation into DNA. |
Application as a Molecular Probe
Beyond its potential therapeutic applications, 2'-Deoxynebularine has proven to be a valuable tool in biophysical and structural biology studies of DNA.
Probing DNA-Protein Interactions and DNA Structure
The absence of the 2-amino group in the purine ring of 2'-Deoxynebularine, compared to 2'-deoxyguanosine, and the 6-amino group compared to 2'-deoxyadenosine, makes it a useful analog for studying the role of these functional groups in DNA-protein recognition and DNA stability. By incorporating 2'-Deoxynebularine into synthetic oligonucleotides, researchers can investigate:
-
DNA Polymerase Fidelity: The incorporation of 2'-Deoxynebularine opposite the four natural bases by DNA polymerases provides insights into the mechanisms of nucleotide selection and the role of hydrogen bonding in replication fidelity[12].
-
DNA Duplex Stability: The thermal stability (Tm) of DNA duplexes containing 2'-Deoxynebularine can be compared to those with natural base pairs to understand the contribution of specific hydrogen bonds to the overall stability of the double helix[12].
The following diagram illustrates the use of 2'-Deoxynebularine in studying DNA polymerase fidelity.
Caption: Workflow for assessing DNA polymerase fidelity using a 2'-Deoxynebularine-containing template.
Physicochemical Properties and Spectroscopic Data
Accurate characterization of 2'-Deoxynebularine is essential for its use in research and development.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₄O₃ |
| Molecular Weight | 252.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Conclusion and Future Perspectives
2'-Deoxynebularine, a synthetic analog of a naturally occurring nucleoside, holds considerable promise as both a therapeutic lead and a molecular probe. Its synthesis, while challenging, is achievable through established methods of nucleoside chemistry. While its biological activities are not yet fully characterized with quantitative data, its role as an adenosine deaminase substrate and its potential to interfere with nucleic acid synthesis make it a compelling candidate for further antiviral and anticancer drug development. Furthermore, its utility in elucidating the intricacies of DNA-protein interactions and DNA stability has already been demonstrated. Future research should focus on obtaining detailed quantitative data on its biological activities, elucidating its precise mechanisms of action, and exploring its potential in a wider range of biological systems. The development of more efficient and scalable synthetic routes will also be crucial for unlocking the full potential of this intriguing molecule.
References
-
Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., Goodman, M. F., Itakura, K., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]
-
PubChem. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. Retrieved from [Link]
-
PubChem. (n.d.). Deoxyguanosine. Retrieved from [Link]
- Choi, Y., Lee, C. H., & Chu, C. K. (2011). Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxypyrimidine nucleoside analogues against hepatitis B virus. Journal of medicinal chemistry, 54(1), 275–287.
-
MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]
-
Galloway Wild Foods. (2011). Clouded agaric – identification, distribution, edibility. Retrieved from [Link]
- Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., Goodman, M. F., Itakura, K., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153.
-
Lookchem. (n.d.). Cas 3616-24-8, 2-AMINO-9-(BETA-D-2-DEOXYRIBOFURANOSYL)PURINE. Retrieved from [Link]
-
First Nature. (n.d.). Clitocybe nebularis, Clouded Funnel mushroom. Retrieved from [Link]
- Kim, K. H., Kim, Y. S., Lee, J. S., Jung, S. H., & Lee, K. R. (2009). Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity. Mycobiology, 37(2), 146–149.
-
ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. Retrieved from [Link]
- Robins, M. J., & Uznanski, B. (1985). The synthesis of 2-pyrimidinone nucleosides and their incorporation into oligodeoxynucleotides. Canadian Journal of Chemistry, 63(10), 2608-2611.
- Okabe, M., Sun, R. C., & Zenchoff, G. B. (1991). Synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine (FddA) via a Purine 3'-deoxynucleoside. The Journal of Organic Chemistry, 56(14), 4392-4395.
-
Semantic Scholar. (n.d.). The Antiviral Activity of Trifluoromethylthiolane Derivatives "2279. Retrieved from [Link]
- MDPI. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(4), 245.
-
Duke University. (n.d.). Elucidating the pathogenesis of adenosine deaminase 2 deficiency: current status and unmet needs. Retrieved from [Link]
-
MassBank. (2008). 2'-Deoxyadenosine; LC-ESI-IT; MS2; m/z: 252; [M+H]+. Retrieved from [Link]
-
Wikipedia. (n.d.). Clitocybe nebularis. Retrieved from [Link]
-
Bionity. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
Surendranath College. (n.d.). PURINE SYNTHESIS. Retrieved from [Link]
- Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- Smee, D. F., Jung, K. H., Westover, J., & Gowen, B. B. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral research, 160, 10-15.
-
Kim, K. H., Kim, Y. S., Lee, J. S., Jung, S. H., & Lee, K. R. (2009). Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity. Mycobiology, 37(2), 146–149. [Link]
-
FungiAtlas. (n.d.). Clitocybe nebularis (Clouded Funnel) | Mushroom Guide: Edibility & Photos. Retrieved from [Link]
- MDPI. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. International Journal of Molecular Sciences, 21(23), 9034.
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
- MDPI. (2023). The Antiviral Activity of Varenicline against Dengue Virus Replication during the Post-Entry Stage. Viruses, 15(10), 2062.
- RSC Publishing. (2002). An NMR conformational study of the complexes of 13C/2H double-labelled 2′-deoxynucleosides and deoxycytidine kinase (dCK). Journal of the Chemical Society, Perkin Transactions 2, (12), 2085-2091.
- Creative Biolabs. (2019).
-
mzCloud. (n.d.). 2' Deoxyguanosine 5' monophosphate dGMP. Retrieved from [Link]
- Frontiers. (2021). Plasma Adenosine Deaminase (ADA)-1 and -2 Demonstrate Robust Ontogeny Across the First Four Months of Human Life. Frontiers in Immunology, 12, 669511.
- YouTube. (2022). De Novo synthesis of Purines made easy.
- Semantic Scholar. (2022).
- OPUS FAU. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its major human phase I metabolites.
- Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13)
- MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4201.
- MDPI. (2021). Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus. Viruses, 13(5), 768.
- PubMed Central. (2020). Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening.
- PubMed Central. (2023). Creation of an Open-Access High-Resolution Tandem Mass Spectral Library of 1000 Food Toxicants.
- Wiley Online Library. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology, 17(6), 329-337.
- National Institutes of Health. (2017).
- National Institutes of Health. (2018). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Clitocybe nebularis - Wikipedia [en.wikipedia.org]
- 4. Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fungiatlas.com [fungiatlas.com]
- 6. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 8. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxyribose pyrimidine nucleoside analogues against duck hepatitis B virus (DHBV) and human hepatitis B virus (HBV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. Guanosine, 2'-deoxy- [webbook.nist.gov]
- 12. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2'-Deoxyadenosine (958-09-8) 1H NMR spectrum [chemicalbook.com]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. An NMR conformational study of the complexes of 13C/2H double-labelled 2′-deoxynucleosides and deoxycytidine kinase (dCK) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
